molecular formula C20H19N5O3 B607331 Enzaplatovir CAS No. 1323077-89-9

Enzaplatovir

Katalognummer B607331
CAS-Nummer: 1323077-89-9
Molekulargewicht: 377.404
InChI-Schlüssel: KUDXTBCRESIJFH-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enzaplatovir is a small molecule drug that acts as an inhibitor of the Respiratory Syncytial Virus (RSV) . It is also known by the synonyms BTA C585, BTA-585, and BTA-C585 .


Molecular Structure Analysis

The molecular formula of Enzaplatovir is C20H19N5O3 . Its exact mass is 377.15 and its molecular weight is 377.404 . The elemental analysis shows that it contains Carbon (63.65%), Hydrogen (5.07%), Nitrogen (18.56%), and Oxygen (12.72%) .


Physical And Chemical Properties Analysis

Enzaplatovir is a small molecule drug . Its molecular formula is C20H19N5O3 , and it has an exact mass of 377.15 and a molecular weight of 377.404 .

Wissenschaftliche Forschungsanwendungen

  • Potential Antiviral Activity Against SARS-CoV-2 : A study highlighted the screening of various agents for antiviral activity against SARS-CoV-2, where enzaplatovir was listed among potential drugs. This suggests its applicability in managing COVID-19 (Mishra, 2021).

  • Drug Repurposing for COVID-19 : Another study focused on drug repurposing identified enzaplatovir as one of several drugs with potential efficacy against the receptor-binding domain of SARS-CoV-2's spike protein. This in silico approach underlines the potential of enzaplatovir in COVID-19 therapeutics (Behera, Mahapatra, Tripathy, & Pati, 2020)).

Zukünftige Richtungen

Enzaplatovir is currently in a phase 2a, double-blind, placebo-controlled, challenge study in healthy adult volunteers. This study is evaluating its safety and antiviral activity . The future of Enzaplatovir will depend on the results of these and other clinical trials.

Relevant Papers

There are several papers relevant to Enzaplatovir. One discusses the prevention and treatment of Respiratory Syncytial Virus Infection in children . Another paper discusses the problems and progress of Respiratory Syncytial Virus Antivirals . These papers provide valuable insights into the development and potential applications of Enzaplatovir.

Eigenschaften

IUPAC Name

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDXTBCRESIJFH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enzaplatovir

CAS RN

1323077-89-9
Record name Enzaplatovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENZAPLATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
54
Citations
SK Behera, N Mahapatra, CS Tripathy… - The Indian journal of …, 2021 - ncbi.nlm.nih.gov
Methods: The present in silico approach was based on information of drugs and experimentally derived crystal structure of RBD of SARS-CoV-2 S protein. Molecular docking analysis …
Number of citations: 19 www.ncbi.nlm.nih.gov
EG Nicholson, FM Munoz - Clinical therapeutics, 2018 - Elsevier
Purpose Respiratory syncytial virus (RSV) and influenza are important viral pathogens worldwide. Children, in particular, bear considerable burdens of morbidity and mortality …
Number of citations: 49 www.sciencedirect.com
NK Mishra, P Teotia - Bioscience Biotechnology Research …, 2021 - pesquisa.bvsalud.org
A joint exploration group of the Shanghai Institute of Materia Medica and Shanghai Tech University performed drug separating silicon and a protein movement test, and they revealed …
Number of citations: 0 pesquisa.bvsalud.org
L Dong, S Hu, J Gao - Drug discoveries & therapeutics, 2020 - jstage.jst.go.jp
The SARS-CoV-2 virus emerged in December 2019 and then spread rapidly worldwide, particularly to China, Japan, and South Korea. Scientists are endeavoring to find antivirals …
Number of citations: 629 www.jstage.jst.go.jp
D Javorac, L Grahovac, L Manić, N Stojilković… - Food and Chemical …, 2020 - Elsevier
On 11 th March 2020, the pandemic of the new coronavirus was declared by the World Health Organization. At the moment, there are no new registered medicines that can effectively …
Number of citations: 49 www.sciencedirect.com
FG Hayden, RJ Whitley - The Journal of Infectious Diseases, 2020 - academic.oup.com
Respiratory syncytial virus (RSV) is a significant cause of illness in children< 2 years of age, resulting in 2%–3% of infected children requiring hospitalization [1]. Globally, RSV was …
Number of citations: 14 academic.oup.com
GS Cockerill, JAD Good, N Mathews - Journal of Medicinal …, 2018 - ACS Publications
… (127) A follow-up molecule from the same structural class, Enzaplatovir, was believed to be more potent and exhibit an improved ADME/PK profile. (85) In phase 1 single ascending …
Number of citations: 44 pubs.acs.org
X Zhao, R Liu, Z Miao, N Ye, W Lu - Journal of Computational …, 2020 - liebertpub.com
At the request of the corresponding author, Dr. Wenyu Lu, of the published article entitled “A Study of Potential SARS-CoV-2 Antiviral Drugs and Preliminary Research of Their Molecular …
Number of citations: 8 www.liebertpub.com
A Roy - Int J Cur Res Rev| Vol, 2020 - researchgate.net
Background: Early in December 2019, a novel coronavirus, named SARS-CoV-2, caused an outbreak of respiratory disease named COVID-19. The COVID-19 disease has led to …
Number of citations: 1 www.researchgate.net
N Khanna, SV Pawar, A Kumar - Current Drug Research …, 2021 - ingentaconnect.com
Background: The novel coronavirus disease 2019 (COVID-19), emerged in Wuhan, China in December 2019 and then spread worldwide rapidly. The records from World Health …
Number of citations: 2 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.